molecular formula C8H6ClFN2O B3295036 4-Fluoro-6-methoxy-3-chloro-1H-indazole CAS No. 887569-11-1

4-Fluoro-6-methoxy-3-chloro-1H-indazole

Cat. No.: B3295036
CAS No.: 887569-11-1
M. Wt: 200.6 g/mol
InChI Key: MORXCSBRJPZSMK-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a unique combination of fluorine, methoxy, and chlorine substituents, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methoxy-3-chloro-1H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes. One common method includes the reaction of 4-fluoro-2-methoxybenzaldehyde with 3-chlorophenylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-methoxy-3-chloro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as halogens for electrophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole, while oxidation can produce an indazole with additional oxygen-containing functional groups .

Scientific Research Applications

4-Fluoro-6-methoxy-3-chloro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxy-3-chloro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine, methoxy, and chlorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-6-methoxy-1H-indazole
  • 3-Chloro-1H-indazole
  • 6-Methoxy-1H-indazole

Uniqueness

4-Fluoro-6-methoxy-3-chloro-1H-indazole is unique due to the specific combination of fluorine, methoxy, and chlorine substituents. This combination can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives. The presence of these substituents can enhance its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

3-chloro-4-fluoro-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORXCSBRJPZSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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